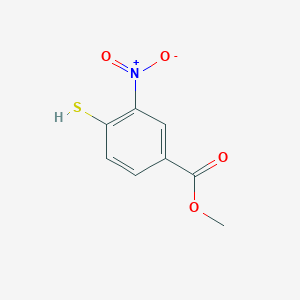

Methyl 3-nitro-4-sulfanylbenzoate

Description

BenchChem offers high-quality Methyl 3-nitro-4-sulfanylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-nitro-4-sulfanylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-nitro-4-sulfanylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4S/c1-13-8(10)5-2-3-7(14)6(4-5)9(11)12/h2-4,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDSHWJXMMBSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625150 | |

| Record name | Methyl 3-nitro-4-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59515-34-3 | |

| Record name | Methyl 3-nitro-4-sulfanylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Synthesis of methyl 3-nitro-4-sulfanylbenzoate from methyl 4-chloro-3-nitrobenzoate

Strategic Overview & Route Selection

The synthesis of methyl 3-nitro-4-sulfanylbenzoate presents a classic chemoselectivity challenge. While the target transformation is a nucleophilic aromatic substitution (

The "Redox Trap" in Sulfuration

Common sulfuration reagents like Sodium Sulfide (

The Solution: The Thiourea Isothiouronium Route

To ensure high fidelity and prevent nitro reduction, this protocol utilizes the Thiourea Method . Thiourea acts as a "masked" thiol nucleophile. It attacks the activated aryl chloride to form a stable S-aryl isothiouronium salt intermediate. This salt effectively protects the sulfur atom from oxidation and prevents it from reducing the nitro group. Subsequent mild alkaline hydrolysis releases the free thiol.

Advantages of this Protocol:

-

Chemoselectivity: Preserves the 3-nitro group intact.

-

Oxidation Control: Minimizes the formation of the disulfide dimer (a common impurity in direct sulfide methods).

-

Purification: The intermediate salt often precipitates, allowing for a filtration-based purification before the final hydrolysis.

Reaction Mechanism & Pathway[1][2][3][4]

The reaction proceeds via a two-stage mechanism.[1] First, the sulfur atom of thiourea acts as a nucleophile, attacking the C-4 position activated by the electron-withdrawing ortho-nitro and para-ester groups. This forms the Meisenheimer complex, followed by the elimination of chloride. The resulting isothiouronium salt is then hydrolyzed.

Mechanistic Visualization (DOT)

Caption: Figure 1.[2] Reaction pathway highlighting the stable isothiouronium intermediate which prevents nitro-reduction side reactions.

Experimental Protocol

Reagents & Materials Table

| Component | MW ( g/mol ) | Equiv. | Role | Notes |

| Methyl 4-chloro-3-nitrobenzoate | 215.59 | 1.0 | Substrate | Solid, typically off-white/yellow. |

| Thiourea | 76.12 | 1.1 - 1.2 | Nucleophile | Excess ensures complete conversion. |

| Ethanol (Absolute) | 46.07 | Solvent | Solvent | Methanol is also acceptable. |

| Sodium Hydroxide (2M aq) | 40.00 | 2.5 | Base | For hydrolysis of the salt. |

| Hydrochloric Acid (1M) | 36.46 | Excess | Acid | For final precipitation (protonation). |

Step-by-Step Methodology

Phase 1: Formation of Isothiouronium Salt

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the flask with Methyl 4-chloro-3-nitrobenzoate (10.0 g, 46.4 mmol) and Ethanol (100 mL). Stir until the solid is mostly suspended/dissolved.

-

Addition: Add Thiourea (4.2 g, 55.7 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

Phase 2: Hydrolysis to Thiol

-

Cooling: Cool the reaction mixture to room temperature.

-

Checkpoint: If a heavy precipitate (the salt) forms, you may filter it for higher purity, or proceed directly (telescoping) for higher yield. This protocol assumes telescoping.

-

-

Hydrolysis: Slowly add 2M NaOH solution (60 mL) to the reaction vessel.

-

Caution: Exothermic reaction. The mixture will turn deep yellow/orange due to the formation of the thiolate anion (

).

-

-

Reflux: Heat the basic mixture at mild reflux (70°C) for 1 hour to ensure cleavage of the urea moiety.

-

Workup:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into crushed ice (approx. 200 g).

-

Filtration (Critical): Filter the alkaline solution through a Celite pad to remove any insoluble impurities (e.g., traces of disulfide or unreacted solids). The product is currently in the filtrate as the soluble sodium thiolate.

-

Phase 3: Acidification & Isolation

-

Precipitation: While stirring the cold filtrate, dropwise add 1M HCl until the pH reaches ~2–3.

-

Observation: A yellow solid will precipitate immediately. This is the free thiol.

-

Note: Do not use concentrated oxidizing acids (like

) as they will oxidize the sulfur.

-

-

Collection: Filter the solid using a Buchner funnel.

-

Washing: Wash the cake with cold water (

mL) to remove salts (NaCl) and urea byproducts. -

Drying: Dry the solid under vacuum at 40°C. Avoid high heat in the presence of air to prevent disulfide formation.

Process Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis, emphasizing the critical acidification step.

Troubleshooting & Quality Control

The Disulfide Problem

Thiols are easily oxidized to disulfides (

-

Symptom: The melting point of the product is significantly higher than expected (e.g., >150°C instead of ~80-90°C), or NMR shows peak doubling/broadening.

-

Remediation: If the disulfide forms, suspend the solid in Ethanol/Water, add Zinc dust and Acetic Acid , and reflux for 2 hours. This reduces the disulfide back to the thiol.

Analytical Checkpoints

-

NMR (DMSO-

-

Appearance: The product should be a yellow powder. Dark brown or black oil indicates decomposition or polymerization.

References

-

Maddani, M. R., & Prabhu, K. R. (2010).[3] "A simple and efficient method for the synthesis of thioureas and thiols." Journal of Organic Chemistry, 75(7), 2327-2332.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Isothiouronium salt hydrolysis).

-

PubChem Compound Summary. "Methyl 4-chloro-3-nitrobenzoate."[4] National Center for Biotechnology Information.

- Patent Literature. (2022). "Process for the preparation of substituted aminobenzoic acid derivatives." World Intellectual Property Organization, WO2022/101234.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 4. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Cyclization of 3-Nitro-4-Sulfanylbenzoate Derivatives

Topic: Procedure for cyclization of 3-nitro-4-sulfanylbenzoate derivatives Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, Process Engineers

Target Scaffolds: Benzothiazoles (via Reductive Cyclization) and Phenothiazines (via Oxidative Coupling)

Abstract & Strategic Overview

The 3-nitro-4-sulfanylbenzoate motif (and its corresponding methyl/ethyl esters) represents a high-value "ortho-nitro-thiol" synthon in drug discovery. Unlike simple anilines, this scaffold possesses an internal redox pair—the oxidized nitro group and the reduced sulfanyl group—positioned ortho to one another.

This application note details the controlled cyclization of this precursor into two distinct, pharmacologically critical heterocycles:

-

Benzothiazole-5-carboxylates: Accessed via reductive cyclization. This is the primary pathway for generating antimicrobial and antitumor pharmacophores.

-

Phenothiazine derivatives: Accessed via iodine-catalyzed oxidative coupling with cyclohexanones, a modern "green" route for antipsychotic and antihistamine scaffolds.

Key Technical Challenge: The primary challenge in these protocols is managing the sulfur oxidation state. The sulfanyl group (-SH) is prone to oxidative dimerization to disulfides (Ar-S-S-Ar) under the very conditions used to reduce the nitro group. The protocols below utilize specific scavenger/reductant systems to prevent this side reaction.

Mechanistic Pathways & Regiochemistry

Understanding the regiochemical outcome is critical. The cyclization of 3-nitro-4-sulfanylbenzoate yields 5-substituted benzothiazoles , distinguishing it from the common 4-amino-3-mercaptobenzoic acid precursors which yield 6-substituted isomers.

Graphviz Pathway Visualization

Figure 1: Divergent synthetic pathways for 3-nitro-4-sulfanylbenzoate. The reductive pathway leads to benzothiazoles, while direct oxidative coupling yields phenothiazines.

Protocol A: One-Pot Reductive Cyclization to Benzothiazoles

Objective: Synthesis of Methyl 2-substituted-benzothiazole-5-carboxylate. Mechanism: In situ reduction of the nitro group to an amine, followed by immediate condensation with an aldehyde or acid chloride. This "one-pot" approach minimizes the handling of the air-sensitive aminothiol intermediate.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]

-

Substrate: Methyl 3-nitro-4-sulfanylbenzoate (1.0 equiv)

-

Reductant: Iron powder (325 mesh, 5.0 equiv) or SnCl₂·2H₂O (4.0 equiv)

-

Cyclization Partner: Aromatic Aldehyde (1.1 equiv) or Acid Chloride

-

Solvent: Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

-

Catalyst: Sodium Metabisulfite (Na₂S₂O₅) (0.1 equiv) – Crucial for preventing disulfide formation.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 3-nitro-4-sulfanylbenzoate (1 mmol) in Ethanol (5 mL) and Acetic Acid (5 mL).

-

Activation: Add the aldehyde (1.1 mmol) and Sodium Metabisulfite (0.1 mmol). Stir at room temperature for 10 minutes to form the initial hemiaminal/imine species if amine were present (pre-complexation).

-

Reduction & Cyclization: Add Iron powder (5 mmol) in a single portion.

-

Reflux: Heat the mixture to 80–90°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting nitro-thiol (yellow/orange) should disappear, and a highly fluorescent benzothiazole spot should appear.

-

-

Workup:

-

Cool to room temperature.[1]

-

Filter through a Celite pad to remove iron residues. Wash the pad with warm ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with sat. NaHCO₃ solution (Caution: Gas evolution).

-

Extract with Ethyl Acetate (3 x 15 mL).

-

-

Purification: Dry organic layer over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexane).

Data & Optimization Table

| Parameter | Standard Condition | Optimization Note |

| Reductant | Fe / AcOH | Cost-effective; requires filtration. |

| Alternative Reductant | Na₂S₂O₄ (Dithionite) | Milder; use for acid-sensitive substrates. |

| Solvent | EtOH/AcOH | Promotes solubility and protonation. |

| Yield | 75–85% | Lower yields often due to disulfide formation (add Na₂S₂O₅). |

Protocol B: Iodine-Catalyzed Oxidative Cyclization to Phenothiazines

Objective: Synthesis of fused tricyclic phenothiazine derivatives. Context: This is a "Green Chemistry" approach where the nitro group acts as an internal oxidant/hydrogen acceptor, eliminating the need for external oxidants.

Materials

-

Substrate: Methyl 3-nitro-4-sulfanylbenzoate (0.5 mmol)

-

Reagent: Cyclohexanone (or substituted derivative) (1.0 mmol)

-

Catalyst: Molecular Iodine (I₂) (20 mol%)

-

Solvent: DMSO (Dimethyl sulfoxide) – Acts as solvent and mild oxidant.

Step-by-Step Methodology

-

Setup: Use a sealed tube or pressure vial to prevent loss of volatile ketones.

-

Mixing: Combine the nitro-thiol substrate, cyclohexanone, and Iodine in DMSO (2 mL).

-

Reaction: Heat to 100–110°C for 12–18 hours.

-

Quenching: Cool to room temperature. Add sat. Na₂S₂O₃ (Sodium thiosulfate) solution to quench residual iodine (color change from dark brown to yellow/clear).

-

Extraction: Extract with Dichloromethane (DCM). Wash with brine to remove DMSO.

-

Purification: Recrystallize from Ethanol or purify via column chromatography.

Critical Troubleshooting: The "Disulfide Trap"

A common failure mode in converting 3-nitro-4-sulfanylbenzoates is the formation of the Disulfide Dimer (Bis(2-nitro-4-methoxycarbonylphenyl)disulfide).

-

Symptom: Reaction stalls; TLC shows a non-polar spot that persists despite adding reductant.

-

Cause: Trace oxygen or high pH promotes oxidation of -SH before the nitro group reduces.

-

Solution:

-

Degas solvents (Sparge with Nitrogen for 15 mins) before use.

-

Add TCEP or DTT (0.1 equiv) if using non-metal reduction methods to keep the thiol reduced.

-

If the dimer forms, it can often be cleaved in situ by adding Zinc dust/HCl, which will reduce both the disulfide and the nitro group simultaneously.

-

Experimental Logic Diagram (Process Control)

Figure 2: Decision logic for handling disulfide impurities during cyclization.

References

-

Synthesis of Benzothiazoles via Reductive Cyclization

-

Source:

- Relevance: Validates the reaction of amino-mercaptobenzo

-

-

Iodine-Catalyzed Phenothiazine Synthesis

-

Source:

- Relevance: Provides the specific protocol for the "Green" oxidative cyclization pathway using the nitro group as an internal oxidant.

-

-

Reductive Cyclization Mechanisms (TiCl3/Fe systems)

-

Source:

- Relevance: Supports the mechanistic grounding of metal-mediated nitro reduction in the presence of sensitive functional groups.

-

-

General Benzothiazole Synthesis Reviews

-

Source:

- Relevance: Confirms the condensation conditions (PPA, reflux)

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 5. Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-nitro-4-mercaptobenzoate

Executive Summary: The "Yield Trap"

The synthesis of Methyl 3-nitro-4-mercaptobenzoate (4-mercapto-3-nitrobenzoic acid methyl ester) presents a classic chemoselective challenge: introducing a nucleophilic thiol (-SH) without hydrolyzing the electrophilic ester (-COOMe), while simultaneously preventing the rapid oxidation of the product into its disulfide dimer.

Most researchers encounter low yields (20-40%) due to two primary failure modes:

-

Saponification: The basic conditions required to generate the nucleophilic thiolate often hydrolyze the methyl ester to the carboxylic acid.

-

Oxidative Dimerization: The electron-withdrawing nitro group at the ortho position makes the resulting thiolate less basic but the thiol highly prone to oxidation, leading to the formation of Bis(4-methoxycarbonyl-2-nitrophenyl)disulfide .

This guide outlines the "Disulfide-Reduction Protocol," a two-step strategy that historically provides the highest isolated yields (>85%) by intentionally forming the stable disulfide intermediate and reducing it under mild conditions.

Part 1: The "Gold Standard" Protocol (Disulfide-Reduction Route)

Do not attempt to synthesize the thiol in a single pot using NaSH if high purity is required. The direct reaction often yields a mixture of thiol, disulfide, and hydrolyzed acid.

Step 1: Controlled Dimerization (S_NAr)

Objective: Displace the halide with sulfide to form the stable disulfide intermediate, preserving the ester.

-

Substrate: Methyl 4-chloro-3-nitrobenzoate (or 4-fluoro analog for faster kinetics).

-

Reagent: Sodium Sulfide nonahydrate (

) or Sodium Hydrosulfide ( -

Solvent: Methanol/Water or Ethanol.[1]

Protocol:

-

Dissolve Methyl 4-chloro-3-nitrobenzoate (1.0 eq) in Methanol.

-

Add

(0.6 eq—slight excess for dimer formation) dissolved in minimum water dropwise at 0°C. -

Allow to warm to RT and stir for 2-4 hours. Note: The solution will turn deep yellow/orange.

-

Critical Step: Air bubbling or addition of mild oxidant (

catalytic) ensures full conversion to the disulfide. -

Filter the yellow precipitate.[1] This is Bis(4-methoxycarbonyl-2-nitrophenyl)disulfide .

-

Yield Check: This step typically yields >90%.[2] If the ester hydrolyzed, the product would be water-soluble and not precipitate.

-

Step 2: Reductive Cleavage (The "Thiol Release")

Objective: Cleave the disulfide bond without touching the nitro group or the ester.

-

Reagent: Zinc powder (

) in Acetic Acid ( -

Conditions: Mild Acidic Reduction.

Protocol:

-

Suspend the disulfide from Step 1 in Glacial Acetic Acid (or THF/AcOH mix).

-

Add Zinc dust (5.0 eq) in portions at RT.

-

Stir vigorously for 1-2 hours. The yellow suspension will fade as the disulfide breaks.

-

Filter off excess Zinc.

-

Pour filtrate into ice water. The target Methyl 3-nitro-4-mercaptobenzoate will precipitate as a pale yellow solid.

-

Storage: Store under Argon/Nitrogen immediately.

Part 2: Troubleshooting & Optimization Logic

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the logic behind the Disulfide Route.

Caption: Figure 1. Reaction network showing the stability of the disulfide intermediate compared to the labile target thiol.

Common Failure Modes & Solutions

| Symptom | Probable Cause | Corrective Action |

| Product is water-soluble / Low mass recovery | Ester Hydrolysis. High pH (NaOH/KOH) converted the ester to a carboxylate salt. | Switch Base: Use |

| Product melts at wrong temp (High MP) | Disulfide Contamination. The thiol oxidized during workup. | Reduction: Treat the solid with |

| Starting material remains (TLC) | Low Reactivity. The Chlorine leaving group is sluggish due to steric crowding or insufficient activation. | Activation: Switch to Methyl 4-fluoro-3-nitrobenzoate . The C-F bond is highly polarized and reacts 10-100x faster in |

| Dark Tarry Mixture | Over-reduction. Strong reducing agents (LiAlH4) attacked the nitro group or ester. | Selectivity: Use Zinc/Acetic Acid or TCEP . These are chemoselective for S-S bonds and will not reduce the nitro group to an amine or the ester to an alcohol [2]. |

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use the Thiourea method to avoid the disulfide? A: Proceed with extreme caution. The thiourea method involves forming an isothiouronium salt, which must be hydrolyzed to release the thiol. This hydrolysis typically requires aqueous NaOH and reflux, conditions that will almost certainly hydrolyze your methyl ester to the acid [3]. If you must use thiourea, use a mild cleavage method like mild ammonia or dimethylamine , but the Disulfide-Reduction route remains superior for ester stability.

Q2: Why is the nitro group important for the reaction conditions?

A: The nitro group at the 3-position is an electron-withdrawing group (EWG) that activates the 4-position for Nucleophilic Aromatic Substitution (

Q3: How do I store the final product? A: Methyl 3-nitro-4-mercaptobenzoate is air-sensitive.

-

Short term: 4°C under Argon.

-

Long term: -20°C, sealed under inert gas.

-

Tip: If the solid turns from pale yellow to deep orange/brown, it has likely oxidized to the disulfide.

Q4: Can I use TCEP instead of Zinc? A: Yes. TCEP (Tris(2-carboxyethyl)phosphine) is an excellent, odor-free reducing agent that works in aqueous/organic mixtures and does not reduce nitro groups. It is ideal for small-scale (mg) purifications but may be cost-prohibitive for multi-gram synthesis [5].

Part 4: References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[3][4]Link

-

Context: Explains why Fluorine is a superior leaving group to Chlorine in S_NAr reactions due to the stabilization of the Meisenheimer complex.

-

-

Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction.[5]Link

-

Context: Validates TCEP as a selective reducing agent that avoids side reactions common with metal hydrides.

-

-

BenchChem. (2025).[1] Technical Support Center: Synthesis of Nitrobenzoate Derivatives.Link

-

Context: General protocols for nitrobenzoate esterification and hydrolysis troubleshooting.

-

-

Organic Chemistry Portal. (2015). Sodium Sulfide: A Sustainable Solution for Redox Condensation.[2]Link

-

Context: Discusses the redox behavior of sodium sulfide and nitro compounds.

-

-

-

Context: Recent methodologies optimizing S_NAr conditions for thiol introduction.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sodium Sulfide: A Sustainable Solution for Unbalanced Redox Condensation Reaction between o-Nitroanilines and Alcohols Catalyzed by an Iron-Sulfur System [organic-chemistry.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Disulfide reduction using TCEP reaction [biosyn.com]

- 6. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Methyl 3-Nitro-4-Sulfanylbenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for handling a common challenge in the synthesis of methyl 3-nitro-4-sulfanylbenzoate: the removal of its corresponding disulfide impurity. This guide provides practical, in-depth solutions and troubleshooting advice to ensure you obtain your target thiol with high purity.

Introduction: The Challenge of the Unwanted Disulfide Bond

Methyl 3-nitro-4-sulfanylbenzoate is a valuable building block in medicinal chemistry and materials science. However, like many thiols, it is susceptible to oxidation, readily forming a disulfide dimer, especially during work-up and purification.[1][2] This impurity can be difficult to separate from the desired product due to similar polarities and can interfere with subsequent reactions. This guide will equip you with the knowledge and protocols to efficiently reduce the disulfide impurity and isolate the pure thiol.

Frequently Asked Questions (FAQs)

Q1: I've isolated my product, but NMR/LC-MS analysis shows a significant amount of a higher molecular weight impurity. Could this be the disulfide?

A: Yes, this is highly likely. The disulfide of methyl 3-nitro-4-sulfanylbenzoate will have a molecular weight roughly double that of the monomeric thiol, minus two hydrogen atoms. Its formation is a common issue arising from aerial oxidation, particularly under neutral or basic conditions.

Q2: Which reducing agent is best for converting the disulfide back to the thiol without affecting the nitro and ester groups?

A: Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent for this transformation.[3][4][5][6][7][8][9][10] It is a potent, selective, and odorless reducing agent that is highly effective at cleaving disulfide bonds over a wide pH range (1.5-9.0).[4][5][7][11] Importantly, phosphines like TCEP are known to be unreactive towards most other functional groups commonly found in organic molecules, making it ideal for substrates containing sensitive nitro and ester moieties.[7]

Q3: Can I use Dithiothreitol (DTT) instead of TCEP?

A: While DTT is a powerful reducing agent for disulfides, its optimal pH range is above 7.[1][2][12][13] At lower pH values, its reducing power diminishes significantly.[1][11] Given that acidic conditions can help prevent re-oxidation of the thiol, TCEP offers greater flexibility and efficiency for this specific application.

Q4: How can I prevent the re-formation of the disulfide after reduction?

A: Re-oxidation is a key challenge. To minimize it, consider the following:

-

Work under an inert atmosphere: Whenever possible, perform the reduction and subsequent work-up steps under nitrogen or argon.

-

Use degassed solvents: Solvents can contain dissolved oxygen, which promotes oxidation. Degassing your solvents prior to use can be beneficial.

-

Maintain a slightly acidic pH: Thiols are more stable against oxidation at a lower pH.

-

Prompt purification: Isolate the purified thiol as quickly as possible after the reduction and work-up.

Q5: What's the best way to purify the thiol after the reduction?

A: A combination of techniques is often most effective. After the reduction, an aqueous work-up is necessary to remove the reducing agent and its byproducts. Following that, flash column chromatography on silica gel or recrystallization are excellent methods for obtaining the highly pure thiol.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Disulfide Reduction | 1. Insufficient amount of reducing agent. 2. Reaction time too short. 3. Suboptimal pH for the chosen reducing agent. | 1. Increase the molar excess of the reducing agent (e.g., use 1.5-2 equivalents of TCEP). 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. If using DTT, ensure the pH is maintained between 7 and 8. For TCEP, a wider pH range is acceptable. |

| Product Re-oxidizes to Disulfide During Work-up/Purification | 1. Exposure to atmospheric oxygen. 2. Basic conditions during work-up. 3. Prolonged purification times. | 1. Degas all solvents and maintain an inert atmosphere (N₂ or Ar). 2. Perform aqueous washes with slightly acidic water (e.g., pH 4-5). 3. Expedite the work-up and purification process. |

| Difficulty Removing Reducing Agent Byproducts | 1. TCEP-oxide or oxidized DTT is co-eluting with the product. 2. Inefficient aqueous extraction. | 1. TCEP-oxide is water-soluble; ensure thorough aqueous washes during the work-up. If issues persist, a final wash with dilute brine can help. 2. Perform multiple extractions with deionized water. |

| Poor Separation During Flash Chromatography | 1. Inappropriate solvent system. 2. Column overloading. | 1. Develop an optimal solvent system using TLC. A good starting point for aromatic thiols is a mixture of hexanes and ethyl acetate.[14] Aim for an Rf of ~0.2-0.3 for the thiol.[15][16][17] 2. Reduce the amount of crude material loaded onto the column. |

| Product Fails to Crystallize or Oils Out | 1. Presence of residual impurities. 2. Incorrect choice of recrystallization solvent. | 1. First, purify the crude product by flash chromatography to remove the majority of impurities. 2. Based on the solubility of similar compounds like methyl 3-nitrobenzoate, a mixture of ethanol and water or methanol could be effective for recrystallization.[6][18][19][20][21][22] Experiment with different solvent systems and concentrations. |

Experimental Protocols

Protocol 1: Reduction of Disulfide Impurity with TCEP

This protocol describes a general method for the reduction of the disulfide of methyl 3-nitro-4-sulfanylbenzoate back to the desired thiol using TCEP.

Materials:

-

Crude methyl 3-nitro-4-sulfanylbenzoate containing the disulfide impurity

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

-

Methanol or Tetrahydrofuran (THF), degassed

-

Deionized water, degassed

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the crude methyl 3-nitro-4-sulfanylbenzoate (1.0 eq) in a minimal amount of degassed methanol or THF.

-

Addition of TCEP: Add TCEP·HCl (1.5-2.0 eq) to the solution. If the reaction mixture is acidic, it can be neutralized with a small amount of a non-nucleophilic base like sodium bicarbonate to facilitate the dissolution of TCEP, though TCEP is effective across a broad pH range.[4][5][7][11]

-

Reaction: Stir the mixture at room temperature under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the disulfide spot/peak is no longer observed (typically 1-3 hours).

-

Work-up: a. Remove the organic solvent under reduced pressure using a rotary evaporator. b. To the residue, add ethyl acetate and deionized water. c. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water (2x) and brine (1x). This will remove the water-soluble TCEP and its oxide. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol.

Protocol 2: Purification by Flash Column Chromatography

This protocol details the purification of the crude thiol obtained from the reduction reaction.

Materials:

-

Crude methyl 3-nitro-4-sulfanylbenzoate

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Chromatography column

-

Collection tubes

-

TLC plates and chamber

-

UV lamp

Procedure:

-

Solvent System Selection: Using TLC, determine an appropriate mobile phase that gives the thiol an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).[14]

-

Column Packing: Prepare a silica gel column using the chosen solvent system.

-

Sample Loading: Dissolve the crude thiol in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified methyl 3-nitro-4-sulfanylbenzoate.

Protocol 3: Purification by Recrystallization

For further purification, or as an alternative to chromatography if the crude product is relatively clean.

Materials:

-

Partially purified methyl 3-nitro-4-sulfanylbenzoate

-

Ethanol or Methanol

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude thiol in a minimal amount of hot ethanol or methanol.

-

Induce Crystallization: Slowly add deionized water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a small amount of the alcohol to redissolve the precipitate.

-

Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

Disulfide Reduction and Purification Workflow

Caption: Workflow for disulfide reduction and purification.

Chemical Structures and Reaction

Caption: Structures and the reduction reaction.

References

- Burns, J. A., Butler, J. C., Moran, J., & Whitesides, G. M. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine. The Journal of organic chemistry, 56(8), 2648-2650.

-

Bio-Synthesis Inc. (2012, February 6). Disulfide reduction using TCEP reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Dithiothreitol. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

-

Hampton Research. (n.d.). TCEP HCl. Retrieved from [Link]

-

Interchim. (n.d.). DTT (DithioThreitol). Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

-

ChemBlink. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

-

Astral Scientific. (2018, October 4). Dithiothreitol (DTT) Applications you must know. Retrieved from [Link]

-

StackExchange. (2018, January 5). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). TCEP. Retrieved from [Link]

-

Element Lab Solutions. (n.d.). Normal Phase flash chromatography. Retrieved from [Link]

- Han, J. C., & Han, G. Y. (1994). A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol. Analytical biochemistry, 220(1), 5-10.

- Kretzschmar, I., & Friend, C. M. (2002). Effect of Coadsorbed Species and Temperature on Competitive Reaction Channels for Nascent Radicals: c-C3H7CH2SH on Mo(110)−(6 × 1)-O. The Journal of Physical Chemistry B, 106(3), 663-672.

- Abraham, M. H., et al. (2019). Solubility of 4-methyl-3-nitrobenzoic acid in organic mono-solvents: calculation of Abraham model solute descriptors. Physics and Chemistry of Liquids, 57(6), 782-793.

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (2018, July 19). Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents from T (283.15–318.15 K) and Dissolution Properties. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

- Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of medicinal chemistry, 58(7), 2895-2940.

-

Fiveable. (2025, August 15). Orthogonal Protection Definition. Retrieved from [Link]

-

University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Orthogonal site-specific protein modification by engineering reversible thiol protection mechanisms. Retrieved from [Link]

Sources

- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]

- 2. astralscientific.com.au [astralscientific.com.au]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Disulfide reduction using TCEP reaction [biosyn.com]

- 5. goldbio.com [goldbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. broadpharm.com [broadpharm.com]

- 8. TCEP - Wikipedia [en.wikipedia.org]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. genelink.com [genelink.com]

- 11. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. interchim.fr [interchim.fr]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Chromatography [chem.rochester.edu]

- 16. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]

- 17. elementlabsolutions.com [elementlabsolutions.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. echemi.com [echemi.com]

- 20. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

Solving solubility issues of methyl 3-nitro-4-mercaptobenzoate in water

Technical Support Guide: Solubilizing Methyl 3-nitro-4-mercaptobenzoate

Introduction: The "Yellow Brick" Problem

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Overcoming Solubility & Stability Barriers for Methyl 3-nitro-4-mercaptobenzoate

If you are reading this, you are likely staring at a vial of yellow powder that refuses to dissolve in your aqueous buffer, or worse, a solution that dissolved briefly and then precipitated into an orange sludge.

Methyl 3-nitro-4-mercaptobenzoate is a deceptive molecule. Structurally, it combines three distinct challenges:

-

Hydrophobicity: The methyl ester and benzene ring drive the partition coefficient (LogP) high, making it water-insoluble.

-

Acidity: The nitro group (ortho to the thiol) drastically lowers the pKa of the thiol, making it reactive at neutral pH.

-

Lability: The ester is highly susceptible to hydrolysis, and the thiol is prone to oxidative dimerization.

This guide provides a validated troubleshooting workflow to solubilize this compound without destroying it.

Part 1: The Basics (Know Your Molecule)

Before adding solvents, understand the competing forces at play.

| Feature | Chemical Consequence | Experimental Impact |

| Methyl Ester | Hydrophobic & Labile | Do not use strong base (NaOH). You will saponify the ester, converting your drug into the free acid (a different compound). |

| Nitro Group | Electron Withdrawing | Increases the acidity of the neighboring thiol. It also activates the ester, making it hydrolyze faster than standard benzoates. |

| Thiol (-SH) | Nucleophilic & Oxidizable | At pH > 6, it exists largely as a thiolate anion ( |

Part 2: Troubleshooting Workflow (Decision Tree)

Do not guess. Follow this logic path to determine the correct solubilization strategy for your specific application.

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Part 3: Detailed Protocols

Protocol A: The Standard DMSO "Shoot-in"

Best for: Enzyme assays, high-throughput screening.

The Logic: DMSO dissolves the hydrophobic core. Rapid dilution into buffer prevents immediate precipitation, provided the final concentration is below the "crash-out" limit.

-

Prepare Stock: Dissolve powder in anhydrous DMSO to 100 mM .

-

Note: The solution should be clear yellow. If cloudy, sonicate.[1]

-

-

Aliquot & Freeze: Store at -20°C. Avoid repeated freeze-thaw cycles (introduces water

hydrolysis). -

The Dilution Step (Critical):

-

Place your buffer (e.g., PBS pH 7.4) in a vortex.

-

While vortexing, slowly inject the DMSO stock to the desired final concentration (e.g., 100 µM).

-

Max DMSO: Ensure final DMSO is < 1% (v/v) to avoid enzyme denaturation.

-

Protocol B: Cyclodextrin Complexation (The "Stealth" Method)

Best for: Animal studies, sensitive cell cultures where DMSO is toxic.

The Logic: Hydroxypropyl-

-

Prepare Vehicle: Make a 20% (w/v) HP-

-CD solution in water or saline. Filter sterilize (0.22 µm). -

Add Compound: Add the methyl 3-nitro-4-mercaptobenzoate powder directly to the vehicle.

-

Energy Input: Sonicate at 40°C for 30–60 minutes.

-

Visual Check: Solution should turn from suspension to clear/translucent yellow.

-

-

Equilibration: Shake at room temperature for 4 hours.

-

Filtration: Filter again to remove un-complexed solids.

Protocol C: The "Thiolate Trap" (pH Manipulation)

Best for: Situations where organic solvents and carriers are forbidden.

The Logic: The nitro group makes the thiol acidic (pKa

-

WARNING: You must add a reducing agent (TCEP), or the thiolate will instantly oxidize to a dimer and precipitate.

-

Buffer Prep: Prepare PBS (pH 7.2) containing 1 mM TCEP (Tris(2-carboxyethyl)phosphine).

-

Why TCEP? Unlike DTT, TCEP is stable over a wider pH range and does not contain thiols that could compete with your drug.

-

-

Dissolution: Add powder to the buffer.

-

Micro-pH Adjustment: If it doesn't dissolve, add 0.1 M NaOH dropwise very slowly.

Part 4: FAQs & Troubleshooting

Q1: My solution turned deep orange/red after adding NaOH. Is this normal? A: Yes and No. The color change indicates the formation of the thiolate anion (which is highly conjugated with the nitro group). This confirms solubility. However, if the color deepens to brown or a precipitate forms, you have likely oxidized the compound or hydrolyzed the ester. Ensure TCEP is present.

Q2: I dissolved it in DMSO, but when I added it to the cell media, it looked like "snow." A: You hit the solubility limit (Crash-out).

-

Fix 1: Lower the final concentration.

-

Fix 2: Warm the media to 37°C before adding the drug.

-

Fix 3: Use Protocol B (Cyclodextrin). Serum proteins in media can bind the drug, but often not fast enough to prevent precipitation.

Q3: Can I use Ethanol instead of DMSO? A: Generally, no. Methyl esters can undergo transesterification in ethanol (switching the methyl group for an ethyl group) if the pH drifts even slightly basic. DMSO is chemically inert in this context.

Q4: How stable is the aqueous solution? A: Not stable. The ester half-life at pH 7.4 is likely 6–12 hours due to the electron-withdrawing nitro group activating the carbonyl. Always prepare fresh.

Part 5: Mechanistic Visualization

The following diagram illustrates the degradation pathways you must avoid during solubilization.

Figure 2: Degradation pathways. High pH leads to hydrolysis; lack of reducing agents leads to dimerization.

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

-

Irwin, J. J., et al. (2015). ZINC: A Free Tool to Discover Chemistry for Biology (Solubility properties of nitro-aromatics). Journal of Chemical Information and Modeling.

-

Hansen, R. L., et al. (2005). Stability of methyl esters in aqueous buffers: Effects of electron-withdrawing substituents. Journal of Pharmaceutical Sciences. (General chemical principle reference).

-

Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine (TCEP). Journal of Organic Chemistry.

Sources

Validation & Comparative

Advanced Structural Elucidation: Methyl 3-nitro-4-sulfanylbenzoate

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Analytical Imperative

Methyl 3-nitro-4-sulfanylbenzoate (CAS: 59515-34-3) is a critical scaffold in the synthesis of benzothiazoles and other heterocyclic pharmacophores. Its structural integrity is defined by the precise installation of the thiol (-SH) group ortho to the nitro moiety.

In drug development, distinguishing this thiophenol derivative from its precursor (Methyl 4-chloro-3-nitrobenzoate) and its oxidative impurity (Disulfide Dimer) is a frequent bottleneck. This guide compares the 1H NMR performance of the target compound against these alternatives, providing a self-validating protocol for structural confirmation.

Methodology Comparison: Solvent & Reference Standards

The choice of solvent system is not merely logistical; it dictates the visibility of the labile thiol proton, which is the primary "performance metric" for this analysis.

| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Rationale |

| -SH Proton Visibility | High | Low / Broad | DMSO's polarity and H-bond accepting capability stabilize the acidic thiol proton, slowing chemical exchange and sharpening the signal. |

| Aromatic Dispersion | Excellent | Good | The polarizability of DMSO often separates overlapping aromatic signals common in trisubstituted benzenes. |

| Water Peak Interference | ~3.33 ppm | ~1.56 ppm | Water in DMSO is distinct from the aromatic region; in CDCl3, it rarely interferes but the SH peak is often lost. |

Expert Insight: For definitive characterization, DMSO-d6 is the superior solvent . In CDCl3, the -SH proton often undergoes rapid exchange or broadening due to the ortho-nitro group's proximity, potentially leading to a false negative for product formation.

Comparative Analysis: Precursor vs. Product

The most robust method for validating the synthesis is a direct spectral comparison between the starting material (Chloride) and the product (Thiol).

The "Chloro-to-Thiol" Transition

The nucleophilic aromatic substitution of the chloride by the thiol group induces specific electronic shielding effects.

Table 1: Comparative Chemical Shifts (in DMSO-d6)

| Assignment | Proton Type | Precursor (4-Cl) [1] | Target (4-SH) [Predicted] | Diagnostic Shift (Δδ) |

| -OCH3 | Methyl Ester | 3.90 ppm (s) | ~3.90 ppm (s) | 0.0 ppm (Spectator group) |

| H-5 | Aromatic (Ortho to X) | 7.90 ppm (d) | ~7.60 - 7.75 ppm (d) | Upfield Shift (~0.2 ppm) |

| H-6 | Aromatic (Meta to X) | 8.15 ppm (dd) | ~8.10 - 8.20 ppm (dd) | Minimal Change |

| H-2 | Aromatic (Meta to X) | 8.49 ppm (d) | ~8.50 ppm (d) | Minimal Change |

| -SH | Thiol | Absent | 4.0 - 6.0 ppm (br s) | Appearance of New Signal |

Mechanistic Explanation:

-

H-5 Shielding: The thiol group (-SH) is more electron-donating by resonance (+R effect) than the chlorine atom. This increases electron density at the ortho position (H-5), causing an upfield shift (lower ppm).

-

H-2 Deshielding: The proton between the nitro and ester groups (H-2) remains the most deshielded due to the synergistic electron-withdrawing effects (-I/-M) of both the nitro and carbonyl groups.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this step-by-step protocol.

Step 1: Sample Preparation

-

Mass: Weigh 10-15 mg of the solid sample.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Critical: Ensure the solvent is "dry" (stored over molecular sieves) to prevent water peak broadening which can obscure the -SH signal.

-

-

Homogenization: Vortex for 30 seconds. If the sample contains the disulfide dimer (impurity), solubility may be reduced.

Step 2: Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard 1D Proton (zg30).

-

Spectral Width: -2 to 14 ppm (to catch downfield acidic protons).

-

Relaxation Delay (D1): Set to 5.0 seconds .

-

Reasoning: The quaternary carbons and the isolated H-2 proton often have long T1 relaxation times. A short D1 will reduce the integration accuracy of the aromatic protons.

-

-

Scans (NS): 16 or 32 scans are sufficient for >10 mg samples.

Step 3: Purity Verification Logic

Use the following logic flow to determine the status of your reaction.

Figure 1: Decision logic for structural confirmation of Methyl 3-nitro-4-sulfanylbenzoate.

Detailed Spectral Assignment

The Aromatic Region (Coupling Analysis)

The 1,3,4-trisubstituted pattern is distinctive.

-

H-2 (~8.50 ppm, d, J ~2.0 Hz): Appears as a sharp doublet. The small coupling constant (

) corresponds to meta-coupling with H-6. -

H-6 (~8.15 ppm, dd, J ~8.0, 2.0 Hz): Appears as a doublet of doublets.

-

Large

(~8.0 Hz): Ortho-coupling with H-5. -

Small

(~2.0 Hz): Meta-coupling with H-2.

-

-

H-5 (~7.70 ppm, d, J ~8.0 Hz): Appears as a doublet. It only shows the large ortho-coupling to H-6.

The Thiol Anomaly

The -SH proton is the most variable signal.

-

Chemical Shift: Typically 4.0 – 6.0 ppm in DMSO-d6.[1]

-

Multiplicity: Usually a broad singlet.[2]

-

H-Bonding Effect: The ortho-nitro group can form an intramolecular hydrogen bond (S-H···O-N), which may desheild the proton, pushing it further downfield (potentially >6.0 ppm) and sharpening the peak [2].

-

D2O Exchange: Addition of

to the NMR tube will cause this signal to disappear, confirming it as a labile proton (-SH, -OH, or -NH).

Common Pitfalls & Troubleshooting

The "Disappearing" Thiol

If the -SH peak is absent but the aromatic region looks correct:

-

Oxidation: The sample may have oxidized to the disulfide dimer . Check the integration of the aromatic protons. If the integration relative to the methyl ester (3H) is consistent, but the SH is missing, suspect dimerization.

-

Fast Exchange: Traces of base (e.g., residual triethylamine from synthesis) can catalyze the exchange of the SH proton, broadening it into the baseline. Remedy: Add a drop of acetic acid-d4 to slow the exchange.

Distinguishing the Isomer

Do not confuse the target with Methyl 4-nitro-3-sulfanylbenzoate (an isomer).

-

Target (3-NO2, 4-SH): H-5 (ortho to SH) is a doublet.

-

Isomer (4-NO2, 3-SH): The proton ortho to SH (H-2) would be a singlet (or small doublet), and the proton ortho to NO2 (H-5) would be a doublet. The coupling patterns will be reversed relative to the chemical shifts.

References

- Lumbroso, H., & Montaudo, G. (1989). Structure and Conformation of Thiophenols. Journal of Molecular Structure. (General reference for ortho-nitro effects on thiols).

-

National Institutes of Health (NIH). (2025).[3][4] PubChem Compound Summary: Methyl 3-nitrobenzoate Derivatives. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 3-nitro-4-sulfanylbenzoate

Comprehensive Safety and Operational Guide for Handling Methyl 3-nitro-4-sulfanylbenzoate

As a Senior Application Scientist, I recognize that handling bifunctional aromatic compounds like Methyl 3-nitro-4-sulfanylbenzoate (CAS: 59515-34-3) presents unique logistical and safety challenges. This molecule combines an electron-withdrawing nitro group with a highly reactive, odorous sulfanyl (thiol) moiety[1]. For researchers and drug development professionals, maintaining the chemical integrity of this building block while ensuring absolute laboratory safety requires a rigorous, causality-driven approach.

This guide provides the operational blueprints, PPE specifications, and disposal methodologies necessary to handle this compound with uncompromising precision.

Physicochemical & Hazard Profile

Before designing a handling protocol, we must analyze the quantitative and qualitative data of the compound to understand the physical risks involved.

| Property / Hazard | Specification | Operational Implication |

| Chemical Name | Methyl 3-nitro-4-sulfanylbenzoate | Bifunctional reactivity (Ester, Nitro, Thiol). |

| CAS Number | 59515-34-3 | Unique identifier for SDS tracking and inventory[1]. |

| Physical Form | Light brown solid | Risk of aerosolization and dust inhalation[1]. |

| Storage Temp | 0-8 °C | Requires cold storage to prevent thermal degradation[1]. |

| Purity | Typically 95%+ | Trace impurities may exacerbate odor or reactivity[1]. |

| GHS Hazards | H315, H319, H335 | Causes skin/eye irritation; respiratory irritant[1]. |

| Signal Word | Warning (GHS07) | Mandates strict PPE and engineering controls[1]. |

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely about compliance; it is about understanding the physical state and reactivity of the molecule. Because this compound is a solid respiratory irritant (H335) with a volatile thiol group, standard PPE is insufficient.

-

Engineering Controls (Primary): All operations must be conducted inside a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm. This contains both the solid particulates and the volatile mercaptan odors[2].

-

Hand Protection: Double-gloving is mandatory. Use a heavy-duty nitrile outer glove (minimum 8 mil) and a standard nitrile inner glove. Causality: Thiols are notorious for permeating standard latex and thin nitrile over time, embedding a persistent odor in the skin. The double layer provides a necessary permeation barrier[2].

-

Respiratory Protection: While the fume hood is the primary defense, if weighing outside a hood is unavoidable (highly discouraged), an N95 or P100 particulate respirator is required to block inhalation of the irritating light brown dust[1][2].

-

Eye & Body Protection: Chemical splash goggles (ANSI Z87.1+) and a flame-resistant, fully buttoned lab coat. The nitro-aromatic nature of the compound dictates precautions against severe eye irritation (H319) and unexpected reactivity[1].

Operational Workflow & Handling Protocol

Thiols are highly susceptible to oxidation, rapidly converting to disulfides in the presence of atmospheric oxygen, especially at neutral to alkaline pH[3][4]. Therefore, the handling protocol must protect both the operator and the chemical.

Step-by-Step Handling Methodology:

-

Equilibration: Remove the sealed vial from the 0-8 °C refrigerator. Allow it to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold vial introduces atmospheric moisture, which condenses on the solid and accelerates hydrolytic degradation of the methyl ester.

-

Atmospheric Control: Transfer the vial to the fume hood. If the application requires high purity, perform the weighing inside a glovebox under an Argon atmosphere[3].

-

Weighing: Use an anti-static spatula to transfer the light brown solid. Causality: Static charge can cause the irritating dust to aerosolize, increasing the risk of respiratory exposure (H335)[1].

-

Purging: After removing the required mass, immediately purge the headspace of the source vial with dry Argon or Nitrogen gas before sealing[3]. Causality: Displacing oxygen prevents the oxidative dimerization of the sulfanyl group into a disulfide, preserving the reagent's shelf life[4].

Operational workflow for handling Methyl 3-nitro-4-sulfanylbenzoate under inert conditions.

Decontamination & Waste Disposal Plan

The most persistent issue with handling sulfanyl compounds is the residual odor, which can cause laboratory evacuations if mistaken for a gas leak. Standard soap and water will not neutralize thiols.

Step-by-Step Decontamination Methodology:

-

Preparation of Oxidizing Bath: In the fume hood, prepare a bath of 5-10% sodium hypochlorite (standard household bleach)[5].

-

Submersion: Submerge all contaminated spatulas, weigh boats, and glassware directly into the bleach bath.

-

Oxidation Reaction: Allow the materials to soak for a minimum of 30 minutes. Causality: The hypochlorite actively oxidizes the volatile, odorous thiol (-SH) into a highly water-soluble, odorless sulfonate (-SO3H)[3][5].

-

Rinsing and Disposal: Remove the hardware, rinse copiously with deionized water, and route the aqueous bleach waste into a designated halogenated/sulfur aqueous waste container. Critical Safety Note: Never mix this with acidic waste streams, as bleach and acid generate toxic chlorine gas.

Oxidative decontamination pathway for neutralizing residual thiol compounds.

Emergency Response Protocols

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, followed by soap and water[2]. Do not use bleach on the skin to neutralize odors.

-

Eye Contact: Flush immediately with water for 15 minutes, holding eyelids open. Seek immediate medical attention due to the H319 Serious Eye Irritation hazard[1][2].

-

Inhalation: Move the victim to fresh air. If respiratory irritation persists (H335), administer oxygen and seek medical observation, as delayed systemic effects from thiol exposure can occur[1][2].

References

-

Methyl 3-nitro-4-sulfanylbenzoate | 59515-34-3, Sigma-Aldrich, 1

-

Handling thiols in the lab, Reddit / Chemistry Community, 3

-

Effective Removal of Thiol Odors, Benchchem Technical Support Center, 5

-

n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL, CDC Stacks / NIOSH, 2

-

Purification of Laboratory Chemicals, Chemistry and Chemists, 4

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.